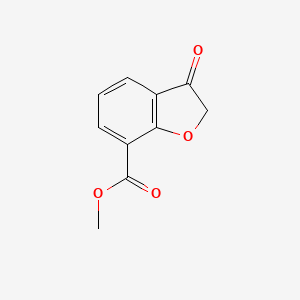

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

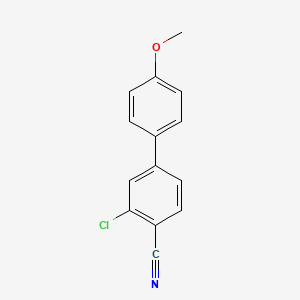

“Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, the core structure of the compound , has been the subject of numerous studies . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . Some of the strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Molecular Structure Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis

The first step in the reaction sequence of similar compounds involves facile deprotonation and the concomitant generation of the reductone monoanion . Oxidation of this monoanion yields the corresponding triketone . Of the various options available to this polyketone, superoxide attack at the most electrophilic central carbonyl followed by oxidative cleavage and/or benzylic acid rearrangement are clearly the most prominent .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 192.17 . Further physical and chemical properties are not specified in the sources.Mecanismo De Acción

While the exact mechanism of action for “Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” is not specified in the sources, benzofuran derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown activity against specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ4, and the muscarinic M3 receptor .

Direcciones Futuras

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is an urgent need to develop new therapeutic agents, and compounds like “Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” could potentially be utilized for the treatment of microbial diseases . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Propiedades

IUPAC Name |

methyl 3-oxo-1-benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLVYTBECJRJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743525 |

Source

|

| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337851-11-2 |

Source

|

| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)